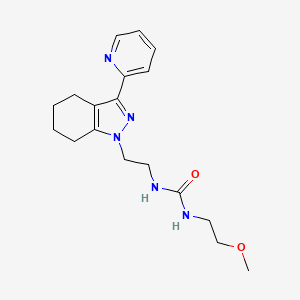![molecular formula C13H9N5S B3015931 8-Methyl-9-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine CAS No. 379245-87-1](/img/structure/B3015931.png)
8-Methyl-9-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methyl-9-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine is a chemical compound with the molecular formula C13H9N5S . Its average mass is 267.309 Da and its monoisotopic mass is 267.057861 Da . This compound is not intended for human or veterinary use and is available for research use only.
Synthesis Analysis
The synthesis of pyrimidine derivatives, including this compound, has been a topic of interest in the field of organic synthesis due to their various chemical and biological applications . The synthesis of these compounds involves several structural pathways and interactions .Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C13H9N5S . Further analysis such as IR spectrum, 1H NMR, 13C NMR, and X-ray crystal structure analyses can provide more detailed information about its molecular structure .Chemical Reactions Analysis
The chemical reactions involving this compound are part of the broader study of reactions and applications of pyrimidine derivatives . These reactions are complex and involve multiple steps, and the specific reactions for this compound are not detailed in the available literature.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular formula, C13H9N5S . Its average mass is 267.309 Da and its monoisotopic mass is 267.057861 Da .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Antimicrobial Activity : Some derivatives, such as methyl-7-aryl(heteryl)-6-(2-thienoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates, have been synthesized and evaluated for their antimicrobial properties. These compounds showed promising results against different microbial strains, indicating their potential as antimicrobial agents (Gein et al., 2009).
Antifungal and Anticancer Activities : Derivatives containing the thieno[2,3-d]pyrimidine core have been synthesized and tested for antifungal activity. Some compounds exhibited significant activity against various fungal strains, suggesting their potential in developing new antifungal therapies. Additionally, certain thieno[2,3-d]pyrimidine derivatives have shown promise in anticancer evaluations, demonstrating the versatility of this chemical framework in medicinal chemistry applications (Al-Taisan et al., 2010).
Pharmacological Properties
- Antidepressant and Anticonvulsant Activities : Research on 5-alkoxytetrazolo[1,5-c]thieno[2,3-e]pyrimidine derivatives revealed that most of these compounds possess excellent antidepressant activity, with one compound significantly decreasing immobility time in a dose-dependent manner without affecting locomotor activity. This indicates a potential for developing new antidepressants (Wang et al., 2012).
Synthesis and Structural Elucidation
- Novel Synthesis Approaches : Innovative synthesis methods have been developed to create novel thieno[2,3-d]pyrimidine derivatives with potent antimicrobial activity. These methodologies include the synthesis of triazolo and thiadiazole derivatives, which have been evaluated for their biological activities, offering new avenues for the development of therapeutic agents (Prabhakar et al., 2016).
Wirkmechanismus
Target of Action
8-Methyl-9-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine is a derivative of thienopyrimidine, a class of compounds known for their anticancer properties . Thienopyrimidines are structural analogs of purines and have been found to inhibit various enzymes and pathways, playing a key role in the pathogenesis of cancer
Mode of Action
The mode of action of thienopyrimidine derivatives, including this compound, involves the inhibition of key enzymes involved in cell proliferation and differentiation . These enzymes include protein kinases (PKs), which when mutated can lead to oncogenesis . By inhibiting these enzymes, thienopyrimidines can disrupt cellular communication pathways, thereby inhibiting the progression of cancer .
Biochemical Pathways
Thienopyrimidines affect several biochemical pathways. They are known to inhibit protein kinases, which play key roles in signal transduction pathways leading to metastasis and drug resistance . Other targets that can be inhibited by thienopyrimidines include topoisomerases, tubulin polymerization, and histone deacetylase (HDAC) .
Result of Action
The result of the action of this compound is the inhibition of cancer cell proliferation and differentiation . By inhibiting key enzymes and disrupting cellular communication pathways, this compound can potentially halt the progression of cancer .
Eigenschaften
IUPAC Name |
11-methyl-12-phenyl-10-thia-3,4,5,6,8-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5S/c1-8-10(9-5-3-2-4-6-9)11-12-15-16-17-18(12)7-14-13(11)19-8/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTUMDQMISCAHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1)N=CN3C2=NN=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Tert-butyl-2-[1-[2-(4-methoxyphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B3015848.png)
![3-(4-Oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)propanoic acid](/img/structure/B3015849.png)
![(E)-methyl 2-((7-benzylidene-3-cyano-4-(thiophen-3-yl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio)acetate](/img/structure/B3015851.png)
![(E)-N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B3015852.png)



![2-([1,1'-biphenyl]-4-yl)-1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone](/img/structure/B3015858.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-ethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B3015860.png)
![4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine](/img/structure/B3015861.png)

![2-chloro-6-fluoro-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B3015866.png)
